molecular formula C15H17FN2O2 B2510471 N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide CAS No. 2094479-50-0

N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide

Cat. No.: B2510471
CAS No.: 2094479-50-0
M. Wt: 276.311
InChI Key: FGJCQHXNRRDNIS-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyanomethyl group, a cyclopentyl ring, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2-fluorophenol with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid. This intermediate is then reacted with cyanomethyl cyclopentylamine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-methoxyphenyl) ethyl)-2-(substituted phenoxy) acetamide
  • N-(1-(4-bromophenyl) ethyl)-2-(substituted phenoxy) acetamide

Uniqueness

N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide is unique due to its specific combination of functional groups and molecular structure

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-13-7-3-4-8-14(13)20-11-15(19)18(10-9-17)12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJCQHXNRRDNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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